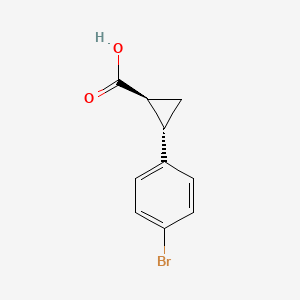

(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid

CAS No.: 1123620-89-2

Cat. No.: VC4616623

Molecular Formula: C10H9BrO2

Molecular Weight: 241.084

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1123620-89-2 |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.084 |

| IUPAC Name | (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |

| Standard InChI Key | DPBUJVBXRABXRH-BDAKNGLRSA-N |

| SMILES | C1C(C1C(=O)O)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring—a highly strained three-membered carbon ring—substituted at the 1- and 2-positions with a carboxylic acid group and a 4-bromophenyl moiety, respectively. The (1S,2S) configuration denotes the absolute stereochemistry of the cyclopropane carbons, which is critical for its interactions in chiral environments .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.084 g/mol | |

| SMILES Notation | BrC₁=CC=C(C=C₁)[C@@H]₁C@HC(=O)O | |

| InChI Key | DPBUJVBXRABXRH-BDAKNGLRSA-N |

The strain inherent to the cyclopropane ring (bond angles ≈ 60°) contributes to its reactivity, while the bromine atom on the phenyl group enhances electrophilic substitution potential .

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid typically employs cyclopropanation reactions. Two prevalent methods include:

-

Simmons-Smith Reaction: A zinc-copper couple mediates the addition of diiodomethane to alkenes, forming cyclopropanes. For this compound, a pre-functionalized alkene precursor with a 4-bromophenyl group and a carboxylic acid derivative could be used.

-

Transition Metal-Catalyzed Cyclopropanation: Diazo compounds (e.g., ethyl diazoacetate) react with alkenes in the presence of catalysts like rhodium(II) acetate to form cyclopropanes. Stereoselectivity is achieved using chiral catalysts or directing groups .

Industrial-Scale Production

Aromsyn Co., Ltd., and ChemShuttle offer custom synthesis services for this compound at scales ranging from grams to kilograms . Key production metrics include:

-

Quality Control: Batch-specific Certificates of Analysis (COA) with NMR, MS, and chromatographic data .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

-

Esterification: Reaction with alcohols under acidic conditions yields esters, useful for prodrug design.

-

Amidation: Coupling with amines via carbodiimide reagents forms amides, relevant in peptidomimetics.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening: Protonation weakens cyclopropane bonds, leading to diradical intermediates that react with nucleophiles.

-

Transition Metal-Mediated Cleavage: Palladium catalysts facilitate insertion into the ring, enabling cross-coupling reactions.

Bromophenyl Group Reactivity

The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups, expanding structural diversity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid cyclopropane scaffold mimics peptide bonds’ planar structure, making it valuable in drug discovery. Potential applications include:

-

Protease Inhibitors: The carboxylic acid group chelates catalytic residues in enzyme active sites .

-

Kinase Modulators: The bromophenyl group may occupy hydrophobic pockets in ATP-binding domains .

Materials Science

-

Liquid Crystals: The planar bromophenyl group and rigid cyclopropane core could stabilize mesophases in liquid crystalline materials .

-

Polymer Additives: Functionalized derivatives may enhance thermal stability or optical properties of polymers .

Catalysis

Chiral cyclopropane derivatives are explored as ligands in asymmetric catalysis. The (1S,2S) configuration could induce enantioselectivity in hydrogenation or epoxidation reactions.

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from moderate yields due to cyclopropane strain and stereochemical demands. Future work could explore:

-

Flow Chemistry: Continuous processing to improve reaction control and scalability .

-

Biocatalytic Approaches: Enzymatic cyclopropanation for greener synthesis.

Pharmacological Profiling

Despite its utility as an intermediate, in vivo studies of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid are lacking. Priority areas include:

-

ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.

-

Target Identification: Screening against disease-relevant protein libraries.

Advanced Materials Development

Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could exploit its rigidity and functional groups for gas storage or catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume